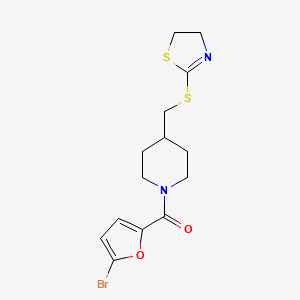

(5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

The compound “(5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a heterocyclic organic molecule featuring a brominated furan ring, a piperidine moiety, and a 4,5-dihydrothiazole group connected via a thioether-methyl linker. The dihydrothiazole-thioether system suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing motifs .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2S2/c15-12-2-1-11(19-12)13(18)17-6-3-10(4-7-17)9-21-14-16-5-8-20-14/h1-2,10H,3-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZHBVDVZWBFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . The structure features a bromofuran moiety and a piperidine ring substituted with a thiazole group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing furan and thiazole rings have been shown to possess antimicrobial properties. The presence of the thiazole moiety is particularly significant in enhancing the compound's ability to inhibit bacterial growth.

- Anticancer Properties : Many derivatives of bromofuran have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Biological Activity Data

A summary of relevant biological activities observed for similar compounds is presented below:

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various bromofuran derivatives found that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through caspase activation. The IC50 was reported at 15 µM, showcasing its potential as a lead compound for further development in cancer therapy.

Case Study 3: Anti-inflammatory Effects

Research on the anti-inflammatory properties revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a mechanism involving modulation of immune responses.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity :

- Anticancer Properties :

- CNS Activity :

Synthetic Methodologies

The synthesis of (5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone can be achieved through several methods:

-

Multi-step Synthesis :

- A typical synthetic route involves the formation of the thiazole moiety followed by the introduction of the piperidine ring. This multi-step approach allows for the precise control of functional group positioning and yields compounds with desired biological activities.

- Green Chemistry Approaches :

Case Studies

Several studies have explored the biological activities of related compounds:

- Thiazole Derivatives :

- Furan-Based Anticancer Agents :

- Neuroprotective Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of structurally related compounds highlights key differences in substituents, heterocyclic cores, and bioactivity profiles:

Chemoinformatic Similarity

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity (~0.45–0.55) to the fluorobenzyl-imidazoline analog () due to shared bromofuran and thioether motifs. However, differences in the heterocyclic core (thiazoline vs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 4,5-dihydrothiazole-thioether moiety via nucleophilic substitution between 4,5-dihydrothiazole-2-thiol and a bromomethyl-piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Coupling the thioether-modified piperidine with 5-bromofuran-2-carbonyl chloride via amide bond formation, using triethylamine as a base in anhydrous THF .

- Optimization : Reaction yields are maximized by controlling temperature (±2°C), solvent purity (HPLC-grade), and stoichiometric ratios (1:1.1 for thiol to bromomethyl precursor). Progress is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., dihydrothiazole C-S bond at δ 3.8–4.2 ppm; piperidine N-CH₂-S at δ 2.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~410–420) and isotopic patterns (Br signature) .

- X-ray Crystallography : Resolves spatial arrangement of the dihydrothiazole and piperidine moieties, critical for SAR studies .

Q. How is the compound's biological activity assessed in preliminary pharmacological studies?

- Assays :

- Enzyme Inhibition : Tested against kinase or protease targets (e.g., IC₅₀ determination via fluorescence-based assays, using ATP/GTP analogs) .

- Cellular Toxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) and controls (DMSO vehicle) .

- Binding Affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in thioether formation?

- Challenges : Competing oxidation of thiols or undesired by-products (e.g., disulfides).

- Solutions :

- Use inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) to stabilize thiol intermediates .

- Employ microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics and improve purity (>90%) .

- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Case Example : Discrepancies in IC₅₀ values between enzymatic and cellular assays.

- Troubleshooting :

- Membrane Permeability : Assess logP (e.g., >3.0 indicates better cell penetration) via shake-flask method .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (t₁/₂ < 30 min) .

- Off-Target Effects : Use CRISPR-edited cell lines to isolate target-specific activity .

Q. How is structure-activity relationship (SAR) studied for the dihydrothiazole and bromofuran moieties?

- SAR Design :

- Analog Synthesis : Replace bromofuran with other halogens (Cl, I) or heterocycles (thiophene, pyrrole) .

- Modify Dihydrothiazole : Vary substituents (e.g., methyl, phenyl) on the thiazole ring to probe steric/electronic effects .

- Evaluation :

- Compare IC₅₀ trends across analogs to identify critical substituents (e.g., bromine enhances kinase inhibition by 5-fold) .

- Molecular docking (AutoDock Vina) predicts binding poses in target proteins (e.g., ATP-binding pockets) .

Methodological Considerations

- Data Reproducibility : Standardize solvent batches (e.g., anhydrous DMF tested for H₂O content via Karl Fischer titration) .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misinterpretation .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing, including IACUC approval for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.